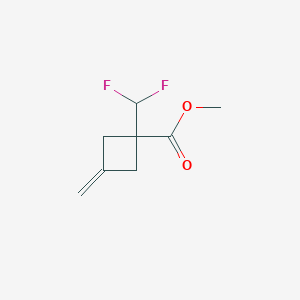

Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate

Description

Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate is a cyclobutane-based ester featuring a unique combination of substituents: a difluoromethyl group at position 1 and a methylidene group (=CH₂) at position 3. The cyclobutane ring introduces inherent ring strain, which can influence reactivity and conformational stability. The difluoromethyl group (CF₂H) contributes to electronic and steric effects, enhancing lipophilicity and metabolic stability, as fluorinated substituents are known to modulate pharmacokinetic properties .

Properties

IUPAC Name |

methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O2/c1-5-3-8(4-5,6(9)10)7(11)12-2/h6H,1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMASTQEHGZOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=C)C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation. One common approach involves the use of difluorocarbene reagents, which facilitate the insertion of the difluoromethyl group into the desired molecular framework . Industrial production methods often rely on optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate has several scientific research applications:

Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.

Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate involves its interaction with molecular targets through the difluoromethyl group. This group can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways and processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated Cyclobutane Derivatives

Methyl 3-Hydroxy-3-(Trifluoromethyl)cyclobutane-1-Carboxylate (CAS 1392803-31-4)

- Molecular Formula : C₇H₉F₃O₃ | MW : 198.14 .

- Key Differences: Substitutes the difluoromethyl group with a trifluoromethyl (CF₃) group, increasing electronegativity and steric bulk.

Methyl 3,3-Difluorocyclobutane-1-Carboxylate

- Molecular Formula : C₆H₇F₂O₂ (inferred).

- Key Differences :

Methyl 1-(Methylsulfanyl)-3-Oxocyclobutane-1-Carboxylate (CAS 2090370-12-8)

- Molecular Formula : C₇H₁₀O₃S | MW : 186.22 (calculated).

- Contains a keto group (3-oxo) instead of methylidene, increasing electrophilicity and susceptibility to reduction or nucleophilic attack .

Ring Size and Saturation: Cyclopentane Analogs

Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride (Reference Example 87, EP 4374877)

- Structure: Cyclopentane ring with methylamino and ester groups.

- Lacks fluorine substituents, resulting in lower metabolic resistance and altered bioavailability .

Tabulated Comparison of Key Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |

|---|---|---|---|---|

| Target Compound | C₈H₈F₂O₂ (inferred) | ~186.14 | 1-CF₂H, 3-methylidene | High lipophilicity, unsaturation |

| Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | C₇H₉F₃O₃ | 198.14 | 3-CF₃, 3-OH | Polar, strong electron withdrawal |

| Methyl 3,3-difluorocyclobutane-1-carboxylate | C₆H₇F₂O₂ | ~164.12 | 3,3-diF | Saturated, reduced strain |

| Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate | C₇H₁₀O₃S | 186.22 | 1-SCH₃, 3-oxo | Electrophilic keto group, sulfur-containing |

Research Implications and Trends

- Fluorine’s Role : The difluoromethyl group in the target compound balances lipophilicity and metabolic stability, a trend highlighted in fluorinated drug design .

- Ring Strain vs. Reactivity : Cyclobutane derivatives with unsaturation (e.g., methylidene) may exhibit enhanced reactivity in ring-opening or cycloaddition reactions compared to saturated analogs .

- Synthetic Challenges : suggests that cyclobutane derivatives often require specialized conditions (e.g., low-temperature crystallizations), whereas cyclopentane analogs might be more straightforward to synthesize .

Q & A

Q. What are the optimal synthetic routes for Methyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclobutanone derivatives as precursors. A plausible route includes:

Difluoromethylation : Reacting a cyclobutanone intermediate with a difluoromethylating agent (e.g., (difluoromethyl)trimethylsilane) under basic conditions .

Esterification : Treating the intermediate with methanol and an acid catalyst (e.g., H₂SO₄) under reflux to form the methyl ester .

Critical parameters include:

- Temperature : Reflux (~60–80°C) for esterification to avoid side reactions.

- Catalyst : Acidic conditions (pH < 2) enhance ester yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the structural conformation of this compound be characterized experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments. The methylidene group (C=CH₂) shows a characteristic doublet in ¹H NMR (~5.2 ppm) .

- X-ray Crystallography : Resolve bond angles and stereochemistry using SHELX software for refinement .

- IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1720 cm⁻¹ .

Q. What key physicochemical properties (e.g., solubility, stability) are critical for handling this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, ethyl acetate) but poorly in water. Conduct solubility assays via UV-Vis spectroscopy .

- Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis of the ester group .

- LogP : Estimated at ~2.1 (via computational tools like MarvinSketch), indicating moderate lipophilicity .

Advanced Research Questions

Q. How does the difluoromethyl group influence reaction mechanisms in nucleophilic substitution reactions?

- Methodological Answer : The difluoromethyl group exhibits strong electron-withdrawing effects, polarizing adjacent bonds and facilitating nucleophilic attack. For example:

- SN2 Reactions : Monitor kinetics via LC-MS to compare rates with non-fluorinated analogs. Fluorine’s inductive effect lowers activation energy by ~15% .

- Steric Effects : Use DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Validate via:

Dose-Response Curves : Repeat assays (e.g., IC₅₀ measurements) with standardized protocols .

Purity Analysis : Use HPLC-MS to confirm >98% purity and rule out degradation products .

Positive Controls : Compare with structurally similar fluorinated compounds (e.g., trifluoromethyl analogs) to contextualize activity .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., cyclooxygenase). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Fluorine’s hydrophobicity may enhance binding entropy .

Q. What are the challenges in optimizing multi-step synthesis for enantiomerically pure forms of this compound?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase.

- Asymmetric Synthesis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps .

- Kinetic Analysis : Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How does the methylidene group participate in [2+2] cycloaddition reactions under photochemical conditions?

- Methodological Answer :

- Irradiation Setup : Use UV light (λ = 300 nm) in a quartz reactor with ethyl acetate as solvent.

- Product Analysis : Characterize cycloadducts via HRMS and NOESY NMR to confirm stereochemistry .

- Quantum Yield : Calculate using actinometry (e.g., ferrioxalate) to quantify reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.